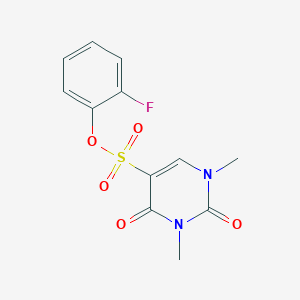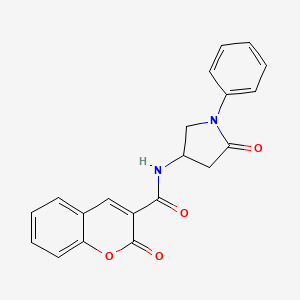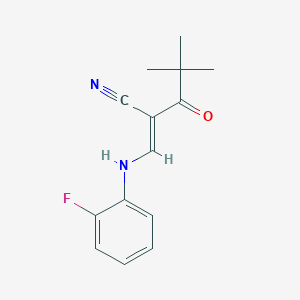![molecular formula C27H24FN3O3S B2502411 N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 899943-62-5](/img/structure/B2502411.png)
N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a derivative of thiazolidinone-based structures, which are known for their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed in the research. These similarities suggest that it may also possess anti-inflammatory and antioxidant properties.
Synthesis Analysis
The synthesis of related compounds involves cyclocondensation reactions, as seen in the synthesis of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives . These reactions typically use a microsynth microwave reactor, DMF as a solvent, and anhydrous zinc chloride as a catalyst. This method is likely applicable to the synthesis of the compound , given its structural resemblance to the derivatives mentioned.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by a thiazolidine ring, which is a five-membered ring containing nitrogen and sulfur atoms. This core structure is often modified with various substituents that can significantly alter the compound's biological activity. The presence of a 2,4-dioxo feature within the thiazolidin ring, as seen in the compounds from the first paper , is a common motif that could be present in the compound of interest.
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo various chemical reactions due to the presence of reactive sites within their structure. The thiazolidine ring can participate in nucleophilic addition reactions, and the presence of acetamide groups may allow for further functionalization. The specific reactions that the compound may undergo are not detailed in the provided papers, but it can be inferred that it would behave similarly to other thiazolidinone derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives can vary widely depending on their specific substituents. However, they generally exhibit good solubility in organic solvents like DMF, which is used in their synthesis . The presence of aromatic rings, such as the 4-fluorophenyl group, can influence the compound's lipophilicity, which in turn can affect its bioavailability and pharmacokinetics.
Applications De Recherche Scientifique
Antibacterial Properties
Research on structurally similar compounds, such as N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, has shown promising antibacterial activity against a range of microorganisms. These compounds have been synthesized and tested for their effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for the development of new antibacterial agents (Borad et al., 2015).
Anti-inflammatory Activity
Another area of research involves the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which have shown significant anti-inflammatory activity in preclinical models. This suggests a potential application in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Antitumor Activity
Compounds with similar structures have been evaluated for their antitumor activity. For instance, derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, which share a common structural motif with the compound , have been tested against various human tumor cell lines, showing considerable anticancer activity. This indicates potential applications in cancer research and therapy development (Yurttaş, Tay, & Demirayak, 2015).
Neurological Research
Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share structural similarities, has shown potential antipsychotic properties without the typical interactions with dopamine receptors seen in current antipsychotic drugs. This opens up new avenues for the development of novel antipsychotic medications with potentially fewer side effects (Wise et al., 1987).
Enzyme Inhibition
Compounds like N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and evaluated for their α-glucosidase inhibitory activity, indicating potential applications in managing diabetes by regulating blood sugar levels through enzyme inhibition (Koppireddi et al., 2014).
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-7'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3S/c1-16-7-12-22(18(3)13-16)29-23(32)14-30-25-17(2)5-4-6-21(25)27(26(30)34)31(24(33)15-35-27)20-10-8-19(28)9-11-20/h4-13H,14-15H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAQHBDFWHWPPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

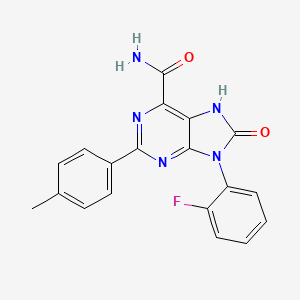
![1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea](/img/structure/B2502333.png)
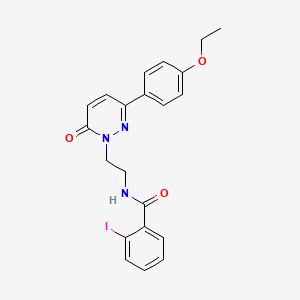
![2-[(3-methoxyphenyl)methanesulfinyl]-1H-1,3-benzodiazol-6-amine dihydrochloride](/img/structure/B2502335.png)
![4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502338.png)
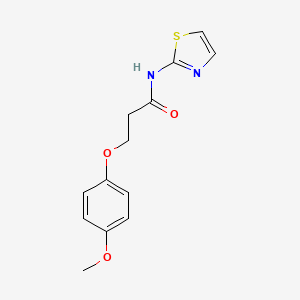
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2502341.png)
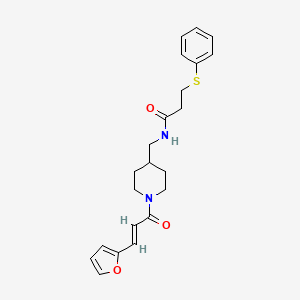
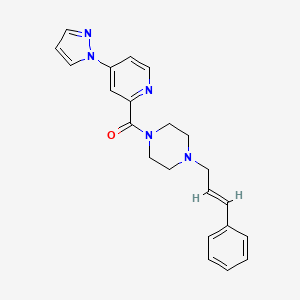

![N-[(3,3-Difluorocyclohexyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2502348.png)
